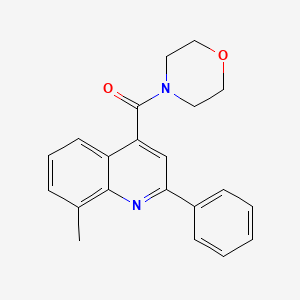

N-cyclopentyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine derivatives, including compounds with similar structures to "N-cyclopentyl-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide," are of significant interest in medicinal chemistry due to their versatile biological activities. Such compounds are synthesized through various methods, aiming to explore their chemical and physical properties for potential applications.

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including condensation reactions, cyclization, and functionalization. For example, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a compound with antiproliferative activity, demonstrates the complexity of synthesizing morpholine derivatives, involving amination and cyclization steps (J. Lu et al., 2021).

Molecular Structure Analysis

The determination of crystal structures through X-ray diffraction analysis is crucial for understanding the molecular geometry and potential interactions of morpholine derivatives. Such analyses provide insights into the compounds' stability, reactivity, and biological activity. For instance, the crystal structure determination of related compounds has revealed significant conjugation and molecular arrangements indicative of their potential biological activities (I. Efimov et al., 2016).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, showcasing a range of chemical properties such as regioselective O-sulfonylation, which is a key step in synthesizing enantiopure morpholines (Francesca Foschi et al., 2017). These reactions are essential for modifying the chemical structure to achieve desired biological activities or physical properties.

Applications De Recherche Scientifique

Synthesis and Biochemical Properties

Polyesteramides with Pendant Functional Groups : Morpholine-2,5-dione derivatives, including those related to the specified compound, have been synthesized and investigated for their potential in creating polyesteramides with protected pendant functional groups. These compounds show promise in material science for the development of biodegradable materials with specific functional capabilities (Veld, Dijkstra, & Feijen, 1992).

Novel Anthranilic Acid Derivatives : Research into anthranilic acid derivatives has revealed their role in activating heme-oxidized soluble guanylyl cyclase, suggesting potential applications in medical research, particularly in vascular biology and pharmacology (Schindler et al., 2006).

Carbonic Anhydrase Inhibitors : Studies on sulfonamide inhibitors of carbonic anhydrases have identified compounds with significant inhibitory effects on several isoenzymes, highlighting their potential in designing new therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).

Chemical Synthesis and Characterization

Cyclization Cascades for Heterocyclic Scaffolds : The development of N-amidyl radical-triggered cyclization cascades offers a novel pathway to synthesize highly functionalized heterocyclic scaffolds. This approach is instrumental in the synthesis of complex organic structures, potentially useful in pharmaceutical development and material science (Fuentes et al., 2015).

Prodrug Forms for Sulfonamide Group : Research into water-soluble amino acid derivatives of N-methylsulfonamides has explored their potential as prodrug forms, focusing on improving the solubility and pharmacokinetic properties of sulfonamide-containing drugs (Larsen, Bundgaard, & Lee, 1988).

Metal Complexes of Sulfonamide Derivatives : The synthesis and characterization of Ni(II) and Cu(II) complexes with sulfonamide derivatives have been studied, revealing insights into the coordination chemistry and potential applications in catalysis and material science (Ozer et al., 2009).

Propriétés

IUPAC Name |

N-cyclopentyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-14(15-11-3-1-2-4-11)13-9-12(10-21-13)22(18,19)16-5-7-20-8-6-16/h9-11H,1-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEDUAOHVIHEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)